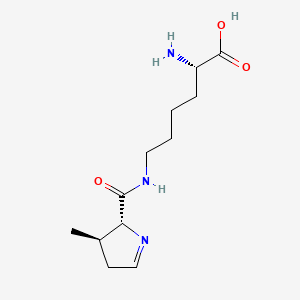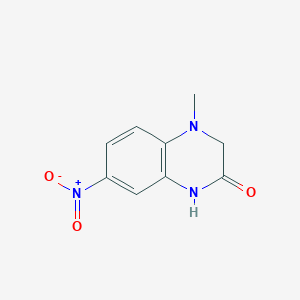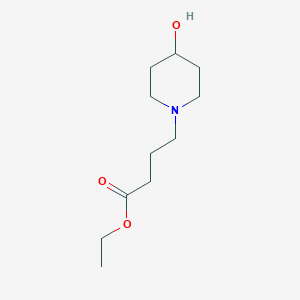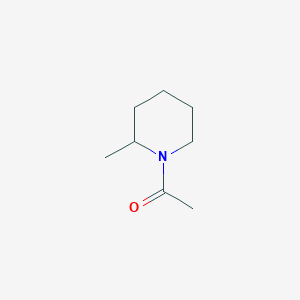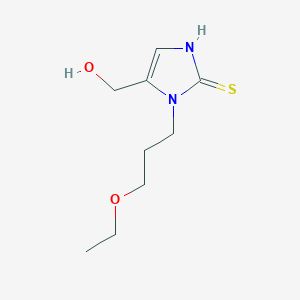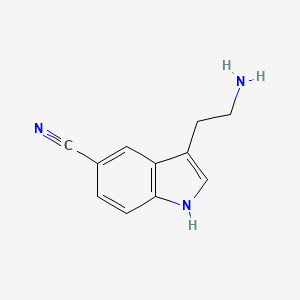
2,2-Difluoroethyl methyl ether
説明
2,2-Difluoroethyl methyl ether (DEFME) is a nonpolar, hydrophobic compound . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development . The molecular formula of this compound is C3H6F2O .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms. The exact structure can be represented by the formula C3H6F2O .Physical And Chemical Properties Analysis
This compound is a gas/vapor that is heavier than air . It is miscible with alcohol, acetone, chloroform, ether, fixed oils, and benzene .科学的研究の応用
Halogen-Exchange Reactions
2,2-Difluoroethyl methyl ether derivatives, such as 1,1-difluoroethyl methyl ethers, have been used as fluoride sources for antimony pentachloride-catalyzed halogen-exchange reactions. These compounds decompose to produce acid fluorides and halogenated methanes, useful for selective fluorination of polychlorinated substrates (Ramig, Kudzma, Lessor, & Rozov, 1999).
Platinum-Catalyzed C−F Bond Activation
In organometallic chemistry, this compound derivatives have been utilized for platinum-catalyzed C−F bond activation to form aryl methyl ethers. This process demonstrates functional group tolerance and provides an efficient approach for ether formation (Buckley, Wang, Tran, & Love, 2009).
Defluorinations to Fluorocarbonate and Fluoroester
Defluorination reactions of fluoroformal and fluoroether, including this compound, have been studied. These reactions, typically performed with SbF3 and Br2, result in the conversion to products like methyl chlorofluoroacetate, demonstrating the compound's versatility in organic synthesis (Yang, Mikes, & Okamoto, 2004).
Fluorination Using Cobalt (III) Fluoride
Cobalt (III) fluoride has been used to fluorinate diethyl ether, producing various fluorinated ethers including derivatives of this compound. This method demonstrates the application of cobalt compounds in producing fluorinated organic compounds (Brandwood, Coe, Ely, & Tatlow, 1975).
Wittig Rearrangements of Difluoroallylic Ethers
Difluoroallylic ethers, including derivatives of this compound, have been used in Wittig rearrangements. This approach allows the production of highly functionalized molecules containing a CF2 group, showcasing the compound's utility in advanced organic synthesis (Patel, Percy, & Wilkes, 1996).
Synthesis of Fluorinated Methyl Ethers
A new method for the preparation of aryl-α,α-difluoroethyl ethers using this compound derivatives has been developed. This technique provides a safer alternative to more reactive fluorinating systems, expanding the range of accessible fluorinated compounds (Yang, Reese, & Humphrey, 2012).
Versatile Synthesis of Fluorinated Ethers
In a recent development, a chemoselective synthesis route for aliphatic fluorinated methyl ethers, including monofluoromethyl ethers, was established using this compound derivatives. This process highlights the flexibility and efficiency of the compound in producing fluorinated ethers (Ohta, Kuboki, Yoshikawa, Koutani, Maegawa, & Fujioka, 2017).
Safety and Hazards
2,2-Difluoroethyl methyl ether is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and respiratory irritation . It is recommended to handle this substance with care, using personal protective equipment and ensuring adequate ventilation .
特性
IUPAC Name |
1,1-difluoro-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-6-2-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZRXUKXVTRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591779 | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-57-4 | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


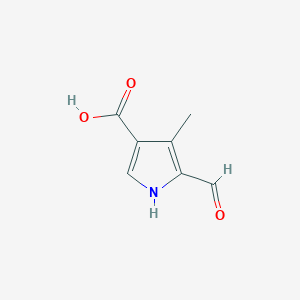
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)
![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)
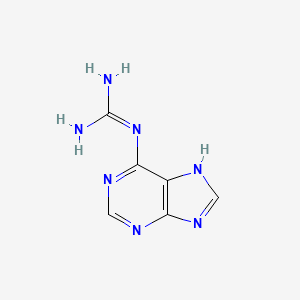
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
